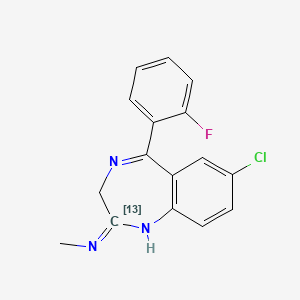
7-Chloro-5-(2-fluorophenyl)-2-methylamino-3H-1,4-benzodiazepine-13C1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Chloro-5-(2-fluorophenyl)-2-methylamino-3H-1,4-benzodiazepine-13C1 (7-CFP-2MA-3H-1,4-BDZ-13C1) is a chemical compound belonging to the benzodiazepine class of drugs. It is a synthetic compound that has been studied for its potential use in scientific research, particularly as a tool in neuropharmacology. It is an analog of the benzodiazepine diazepam, and it has been investigated for its potential to modulate the activity of neurotransmitter systems in the brain.
Applications De Recherche Scientifique
7-CFP-2MA-3H-1,4-BDZ-13C1 has been studied for its potential to modulate the activity of neurotransmitter systems in the brain. It has been used to investigate the role of benzodiazepine receptors in the modulation of anxiety, memory, and learning. It has also been used to study the effects of benzodiazepines on the function of the hippocampus and other areas of the brain.
Mécanisme D'action
7-CFP-2MA-3H-1,4-BDZ-13C1 binds to benzodiazepine receptors in the brain, which are part of the GABA receptor complex. The binding of 7-CFP-2MA-3H-1,4-BDZ-13C1 to these receptors results in an increase in the activity of the inhibitory neurotransmitter GABA. This leads to a decrease in the activity of other neurotransmitters, resulting in a sedative effect.
Biochemical and Physiological Effects
The binding of 7-CFP-2MA-3H-1,4-BDZ-13C1 to benzodiazepine receptors results in a decrease in the activity of excitatory neurotransmitters, such as glutamate and acetylcholine. This leads to a decrease in neuronal activity in the brain, resulting in a sedative effect. 7-CFP-2MA-3H-1,4-BDZ-13C1 has also been shown to reduce anxiety and improve sleep quality.
Avantages Et Limitations Des Expériences En Laboratoire
7-CFP-2MA-3H-1,4-BDZ-13C1 is an attractive compound for laboratory experiments due to its high affinity for benzodiazepine receptors and its ability to modulate the activity of neurotransmitter systems in the brain. It is also relatively easy to synthesize and has a long half-life, making it suitable for long-term experiments. However, it is important to note that 7-CFP-2MA-3H-1,4-BDZ-13C1 is a synthetic compound, and its effects may differ from those of naturally occurring benzodiazepines.
Orientations Futures
There are several potential future directions for 7-CFP-2MA-3H-1,4-BDZ-13C1 research. These include further investigation into its potential to modulate the activity of neurotransmitter systems in the brain, its potential to improve cognitive function, and its potential to treat neurological disorders. Additionally, further research could be conducted into the effects of 7-CFP-2MA-3H-1,4-BDZ-13C1 on other areas of the brain, such as the amygdala, which is involved in the regulation of emotion. Additionally, further research could be conducted into the potential of 7-CFP-2MA-3H-1,4-BDZ-13C1 to modulate the activity of other neurotransmitter systems, such as the serotonin system. Finally, further research could be conducted into the potential of 7-CFP-2MA-3H-1,4-BDZ-13C1 to treat other conditions, such as depression, anxiety, and addiction.
Méthodes De Synthèse
The synthesis of 7-CFP-2MA-3H-1,4-BDZ-13C1 begins with the reaction of 5-bromo-2-fluorophenylacetonitrile and 2-methylamino-1,4-benzodiazepine-3-oxide in aqueous acetic acid. This reaction yields 5-bromo-2-fluoro-1,4-benzodiazepine-3-oxide. This compound is then reacted with sodium borohydride in anhydrous dimethylformamide to yield 7-CFP-2MA-3H-1,4-BDZ-13C1.
Propriétés
IUPAC Name |
7-chloro-5-(2-fluorophenyl)-N-methyl-1,3-dihydro-1,4-benzodiazepin-2-imine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClFN3/c1-19-15-9-20-16(11-4-2-3-5-13(11)18)12-8-10(17)6-7-14(12)21-15/h2-8H,9H2,1H3,(H,19,21)/i15+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXBIKXSRZGPORM-XPOOIHDOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN=C1CN=C(C2=C(N1)C=CC(=C2)Cl)C3=CC=CC=C3F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN=[13C]1CN=C(C2=C(N1)C=CC(=C2)Cl)C3=CC=CC=C3F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClFN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

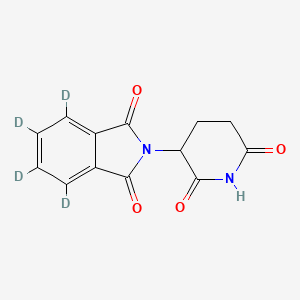
![N-Acetyl-S-{[4-(methanesulfinyl)butyl]carbamothioyl}-D-cysteine](/img/structure/B562528.png)
![4-[4-(Dimethylamino)-1-(4'-chlorophenyl)-1-hydroxybutyl]-3-(hydroxymethyl)-benzonitrile](/img/structure/B562529.png)
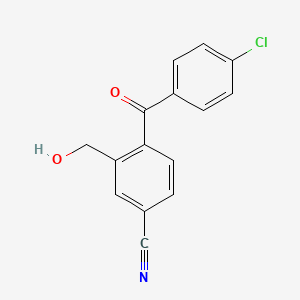
![Ethyl, 2-[(ethoxycarbonyl)oxy]-, conjugate monoacid (9CI)](/img/no-structure.png)
![2-[(2-Azidoethoxy-d4)methyl]-4-(2-chlorophenyl)-3-ethoxycarbonyl-5-methoxycarbonyl)-6-methyl-1,4-dihydropyridine](/img/structure/B562534.png)
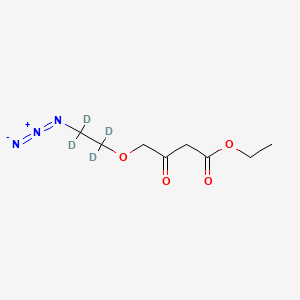
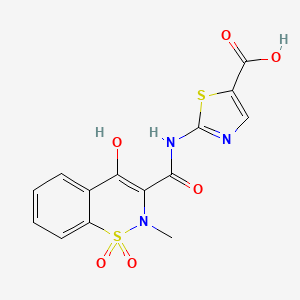
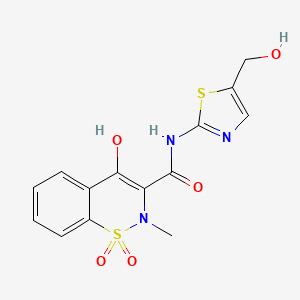

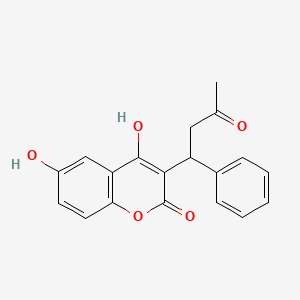
![3-((Benzo[d]thiazol-2-ylmethyl)amino)propanenitrile](/img/structure/B562545.png)
